molecular formula C19H20Cl2N2O B6217184 2-chloro-1-{4-[(3-chlorophenyl)methyl]-2-phenylpiperazin-1-yl}ethan-1-one CAS No. 2742657-12-9

2-chloro-1-{4-[(3-chlorophenyl)methyl]-2-phenylpiperazin-1-yl}ethan-1-one

Cat. No. B6217184
CAS RN: 2742657-12-9
M. Wt: 363.3
InChI Key:
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Description

2-Chloro-1-{4-[(3-chlorophenyl)methyl]-2-phenylpiperazin-1-yl}ethan-1-one, commonly known as 2-CPE, is a synthetic compound belonging to the class of piperazine derivatives. It is a white powder that is soluble in water and alcohol, and is primarily used as a research chemical in laboratory studies. 2-CPE has a wide range of applications in scientific research, including its use in biochemical and physiological studies, as well as in experiments and drug development.

Scientific Research Applications

2-CPE has a wide range of applications in scientific research, including its use in biochemical and physiological studies, as well as in experiments and drug development. In particular, 2-CPE has been used to study the mechanism of action of certain drugs in the body, as well as the biochemical and physiological effects of drugs. It has also been used in experiments to determine the effectiveness of certain drugs, as well as to investigate the potential therapeutic effects of certain drugs.

Mechanism of Action

2-CPE is known to act as an agonist at certain G-protein-coupled receptors, such as the serotonin 5-HT1A and 5-HT2A receptors. It is also known to inhibit the reuptake of serotonin in the brain, which can lead to an increase in serotonin levels. In addition, 2-CPE has been shown to act as an antagonist at certain GABA receptors, which can lead to an increase in GABA levels in the brain.
Biochemical and Physiological Effects
2-CPE has been found to have a variety of biochemical and physiological effects. It has been shown to increase serotonin levels in the brain, which can lead to an antidepressant effect. In addition, 2-CPE has been found to have an anxiolytic effect, as well as an anticonvulsant effect. It has also been found to have a neuroprotective effect, which can help protect neurons from damage.

Advantages and Limitations for Lab Experiments

2-CPE has several advantages for use in laboratory experiments. It is relatively easy to synthesize, has a wide range of applications in scientific research, and is relatively stable in aqueous solution. However, there are some limitations to its use in laboratory experiments. For example, it is not known to be toxic, but it can cause skin irritation and should be handled with care. In addition, it can be difficult to obtain large quantities of 2-CPE for laboratory experiments.

Future Directions

There are several potential future directions for research using 2-CPE. One potential direction is to further investigate its effects on the serotonin and GABA systems, as well as its potential therapeutic effects. Another potential direction is to investigate the potential use of 2-CPE in drug development, as well as its potential use as a tool to study the mechanism of action of certain drugs. Finally, further research could be conducted to investigate the potential use of 2-CPE in clinical studies, as well as its potential use in the treatment of certain conditions.

Synthesis Methods

2-CPE is synthesized in a two-step reaction. The first step involves the reaction of 2-chloro-1-{4-[(3-chlorophenyl)methyl]-2-phenylpiperazin-1-yl}ethan-1-one with a base, such as sodium hydroxide or potassium hydroxide, to form the corresponding piperazine derivative. The second step involves the reaction of the piperazine derivative with an acid, such as hydrochloric acid, to form 2-CPE.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-chloro-1-{4-[(3-chlorophenyl)methyl]-2-phenylpiperazin-1-yl}ethan-1-one' involves the reaction of 1-(4-aminophenyl)-3-chloropropan-1-one with 3-chlorobenzyl chloride and 1-phenylpiperazine in the presence of a base to form the target compound.", "Starting Materials": [ "1-(4-aminophenyl)-3-chloropropan-1-one", "3-chlorobenzyl chloride", "1-phenylpiperazine", "Base (e.g. NaOH, KOH)" ], "Reaction": [ "Step 1: Dissolve 1-(4-aminophenyl)-3-chloropropan-1-one in a suitable solvent (e.g. ethanol, methanol) and add a base (e.g. NaOH, KOH) to the solution.", "Step 2: Add 3-chlorobenzyl chloride to the reaction mixture and stir at room temperature for several hours.", "Step 3: Add 1-phenylpiperazine to the reaction mixture and heat the mixture under reflux for several hours.", "Step 4: Cool the reaction mixture and extract the product with a suitable organic solvent (e.g. dichloromethane, ethyl acetate).", "Step 5: Purify the product by column chromatography or recrystallization to obtain the target compound '2-chloro-1-{4-[(3-chlorophenyl)methyl]-2-phenylpiperazin-1-yl}ethan-1-one'." ] }

CAS RN

2742657-12-9

Molecular Formula

C19H20Cl2N2O

Molecular Weight

363.3

Purity

95

Origin of Product

United States

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